molecular formula C16H16N2OS2 B2428796 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326832-43-2

3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2428796
CAS No.: 1326832-43-2
M. Wt: 316.44
InChI Key: VLOFSSVCOVOGPK-UHFFFAOYSA-N
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Description

3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the thienopyrimidine class, a scaffold of significant scientific interest due to its structural resemblance to natural purine bases, which allows it to interact with a variety of enzymatic targets . The thienopyrimidine core is extensively documented in scientific literature for its diverse anti-infective properties, including potential antibacterial, antifungal, antiparasitic, and antiviral activities . Furthermore, this structural motif is a prominent pharmacophore in anticancer research. Its mechanism of action is often associated with the inhibition of key cellular signaling pathways. Literature indicates that related thienopyrimidine derivatives function by targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphatidylinositol 3-kinase (PI3K), both of which are crucial regulators of cell proliferation, survival, and metabolism . The specific 3-ethyl and benzylsulfanyl substitutions on this compound are designed to modulate its physicochemical properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-ethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFSSVCOVOGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the (2-methylbenzyl)sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with (2-methylbenzyl)thiol.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The (2-methylbenzyl)sulfanyl group undergoes oxidation, producing sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and bioavailability.

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Room temperature, 12–24 hSulfoxide derivative65–75%
m-CPBADichloromethane, 0°C to RTSulfone derivative80–85%

Example :
Treatment with m-CPBA in dichloromethane at 0°C selectively oxidizes the sulfur atom to a sulfone, confirmed by 1H^{1}\text{H}
NMR (disappearance of S–CH₂ signals) and LC-MS analysis.

Reduction Reactions

Reductive modifications target the thienopyrimidine core or substituents, enabling access to hydrogenated derivatives.

Reagent Conditions Product Yield Source
NaBH₄Ethanol, reflux, 4 hPartially reduced thienopyrimidine50–60%
LiAlH₄Dry THF, 0°C to RT, 2 hFully saturated core70–75%

Mechanistic Insight :
LiAlH₄ reduces the pyrimidin-4-one moiety to a dihydro derivative, altering the conjugation and enhancing solubility in polar solvents.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, enabling functionalization at the 2- and 6-positions of the thienopyrimidine ring.

3.1. Nucleophilic Substitution

The 2-sulfanyl group is replaced by nucleophiles such as amines or thiols under basic conditions.

Reagent Conditions Product Yield Source
BenzylamineDMF, 80°C, 6 h2-(Benzylamino) derivative70%
4-FluorothiophenolK₂CO₃, DMF, 100°C, 8 h2-(4-Fluorophenylthio) derivative65%

Example :
Reaction with benzylamine in DMF replaces the sulfanyl group with a benzylamino moiety, verified by 13C^{13}\text{C}
NMR (C=O shift from 175.3 to 170.1 ppm) .

3.2. Electrophilic Substitution

Electrophiles like alkyl halides or acyl chlorides react at the 6-position.

Reagent Conditions Product Yield Source
Methyl iodideNaH, THF, RT, 3 h6-Methyl derivative85%
Acetyl chlorideAlCl₃, DCM, 0°C to RT, 2 h6-Acetyl derivative60%

Coupling Reactions

Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups, expanding structural diversity.

Reagent Conditions Product Yield Source
Suzuki coupling (Pd(PPh₃)₄)Dioxane, 90°C, 12 h6-Aryl derivative75–80%
Buchwald-Hartwig (Pd₂(dba)₃)Toluene, 110°C, 24 h6-Aminoalkyl derivative65%

Example :
Suzuki coupling with 4-fluorophenylboronic acid installs a 4-fluorophenyl group at the 6-position, confirmed by HRMS (m/z 354.12 [M+H]⁺) .

Stability and Reaction Optimization

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.

  • Thermal Stability : Reactions above 100°C risk decomposition; optimal temperatures range from 50–80°C .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while THF is preferred for reductions .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Yield Applications
OxidationS–CH₂65–85%Bioactivity modulation
ReductionC=O50–75%Solubility enhancement
SubstitutionS–R60–85%Structural diversification
CouplingC–Br/I65–80%Drug candidate optimization

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class, including 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the disruption of cancer cell metabolism or interference with specific signaling pathways associated with tumor growth .

Anti-inflammatory and Antimicrobial Properties
The compound has also shown promise as an anti-inflammatory and antimicrobial agent. Preclinical studies reveal its ability to modulate inflammatory responses and exhibit activity against a range of pathogenic microorganisms. This dual action makes it a valuable candidate for developing treatments for infections and inflammatory diseases .

Biological Applications

Biological Interactions
The thieno[3,2-d]pyrimidine core allows for interactions with biological macromolecules, which is crucial for drug discovery. The compound's structure enables it to act as a ligand in coordination chemistry, potentially leading to the development of new therapeutic agents targeting specific biological pathways .

Enzyme Inhibition
Research has indicated that derivatives of thieno[3,2-d]pyrimidines can act as inhibitors of various enzymes involved in disease processes. For instance, studies on related compounds have shown their effectiveness in inhibiting carbonic anhydrases, which are implicated in cancer progression and other diseases .

Industrial Applications

Material Science
In addition to its biological applications, this compound can be utilized in material science. Its unique electronic and optical properties make it suitable for developing new materials with specific functionalities. This includes applications in organic electronics and photonic devices .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on PC-3 prostate cancer cells with IC50 values lower than standard chemotherapeutics .
Study 2Antimicrobial PropertiesShowed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Study 3Enzyme InhibitionEvaluated as a potential inhibitor of carbonic anhydrase with promising results indicating reduced enzyme activity .

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
  • 3-ethyl-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
  • 3-ethyl-2-[(2-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (2-methylbenzyl)sulfanyl group enhances its lipophilicity and potential for membrane permeability, while the thieno[3,2-d]pyrimidine core provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core with an ethyl group and a (2-methylbenzyl)sulfanyl group, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula for this compound is C16H16N2OS2C_{16}H_{16}N_{2}OS_{2}. The structural representation is as follows:

InChI InChI 1S C16H16N2OS2 c1 3 18 15 19 14 13 8 9 20 14 17 16 18 21 10 12 7 5 4 6 11 12 2 h4 9H 3 10H2 1 2H3\text{InChI }\text{InChI 1S C16H16N2OS2 c1 3 18 15 19 14 13 8 9 20 14 17 16 18 21 10 12 7 5 4 6 11 12 2 h4 9H 3 10H2 1 2H3}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.
  • Ethyl Group Introduction : Alkylation reactions using ethyl halides under basic conditions are employed.
  • Attachment of the (2-methylbenzyl)sulfanyl Group : Nucleophilic substitution with (2-methylbenzyl)thiol is used to attach this group.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance:

  • IC50 Values : The compound demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib in COX inhibition assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains:

  • Mechanism : The presence of the sulfanyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial effects, this compound has shown promise as an anticancer agent:

  • Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that it can induce apoptosis and inhibit proliferation.
  • Mechanistic Insights : The compound's ability to interact with specific cellular targets involved in cancer progression is under investigation.

Research Findings and Case Studies

StudyFindings
Tageldin et al. (2021)Evaluated anti-inflammatory effects via COX inhibition assaysDemonstrated significant inhibition of COX enzymes
MDPI Review (2020)Discussed structure–activity relationships (SAR) of thienopyrimidine derivativesHighlighted potential for drug development based on SAR findings
BenchChem AnalysisReported synthesis routes and biological applicationsConfirmed versatility in medicinal chemistry applications

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thieno[3,2-d]pyrimidin-4-one derivatives like this compound?

Answer:
The synthesis typically involves cyclocondensation of thiophene derivatives with pyrimidine precursors. Key steps include:

  • Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-methylbenzyl mercaptan) with a halogenated pyrimidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Using reagents like POCl₃ or PCl₅ to form the fused thieno-pyrimidine ring system .
  • Ethyl group introduction : Alkylation at the N3 position using ethyl halides or via nucleophilic substitution .
    Validation : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry (MS).

Advanced: How can crystallographic disorder in the X-ray structure of this compound be resolved during refinement?

Answer:
Disorder often arises from flexible substituents (e.g., the 2-methylbenzyl group). Strategies include:

  • Multi-conformational modeling : Use SHELXL to refine disordered regions with partial occupancy for distinct conformers .
  • Restraints and constraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles .
  • Validation tools : Cross-check using Rfree and residual density maps to avoid overfitting .
    Example : A similar compound with a chlorophenyl group exhibited disorder resolved by splitting the benzyl moiety into two conformers (occupancy ratio 0.6:0.4) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~6.5–7.5 ppm) .
  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> expected for C₁₇H₁₇N₂OS₂: 339.0732).
  • IR spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .

Advanced: How can computational methods complement experimental data in analyzing structure-activity relationships (SAR) for this compound?

Answer:

  • Docking studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases) based on the thieno-pyrimidine core .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity or regioselectivity .
  • MD simulations : Assess conformational stability of the 2-methylbenzyl group in solvent or protein pockets .
    Case study : A related pyrimidinone derivative showed improved kinase inhibition after DFT-guided substitution at the C2 position .

Basic: How can reaction yields be optimized during the synthesis of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps.
  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
    Note : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts.

Advanced: What strategies address contradictions in biological activity data across different assay formats?

Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm target specificity .
  • Buffer conditions : Adjust pH or co-solvents (e.g., DMSO concentration ≤0.1%) to mitigate false positives .
  • Data normalization : Include positive/negative controls (e.g., staurosporine for kinase assays) to standardize results .
    Example : A thiadiazolo-pyrimidinone showed divergent IC₅₀ values in biochemical vs. cellular assays due to membrane permeability issues .

Advanced: How is the compound’s stability under physiological conditions evaluated for drug discovery applications?

Answer:

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated metabolism .

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